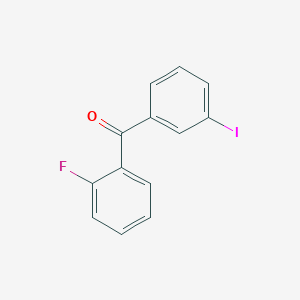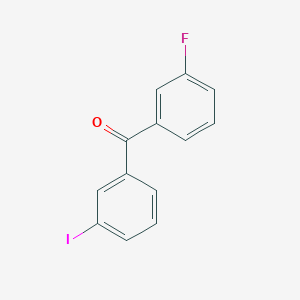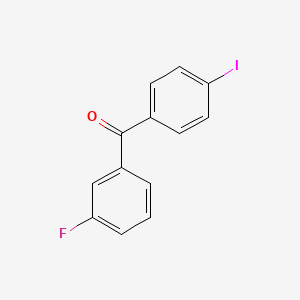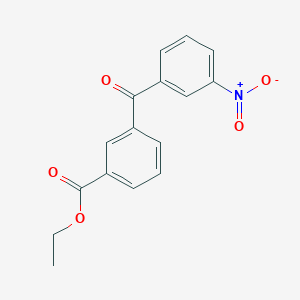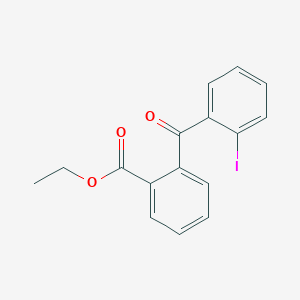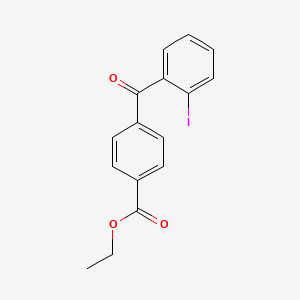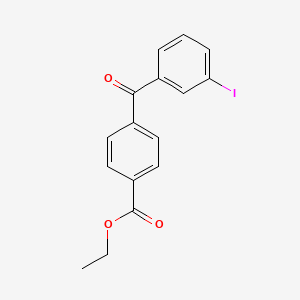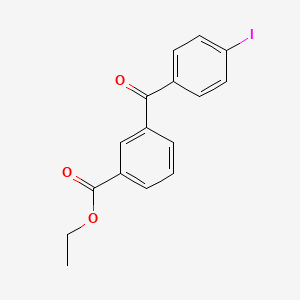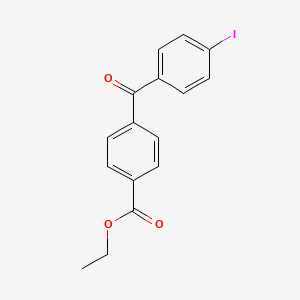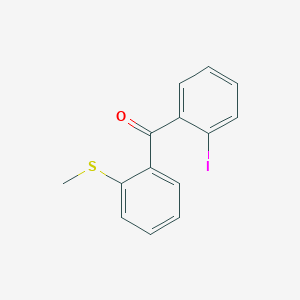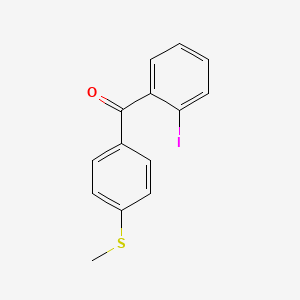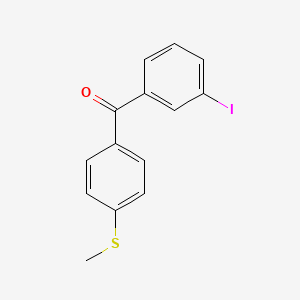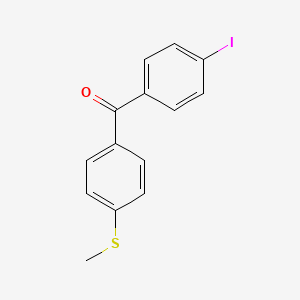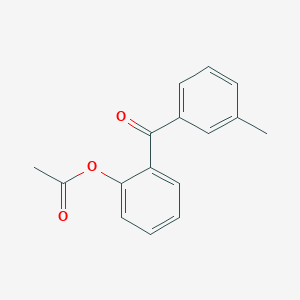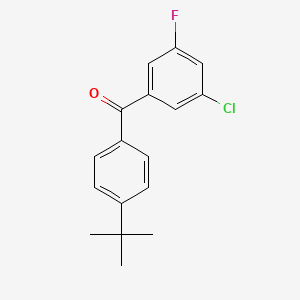
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone is a synthetic organic compound with a unique structure and interesting properties. It is a chlorinated aromatic compound, and its chemical formula is C13H10ClF. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a photochemical.
Aplicaciones Científicas De Investigación
Poly(arylene ether ketone)s Synthesis
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone derivatives have been utilized in the synthesis of poly(arylene ether ketone)s. These polymers, containing pendant tertiary butyl groups, exhibit notable physical, thermal, and mechanical properties. Their synthesis involves aromatic nucleophilic substitution reactions and has implications in materials science for developing advanced polymers with desirable properties (Yıldız et al., 2007).
Organosoluble and Light-Colored Fluorinated Polyimides
Another application is in the development of organosoluble and light-colored fluorinated polyimides. These polyimides, derived from similar monomers, demonstrate good tensile strengths and high thermal stability. They offer potential in creating materials with specific optical and mechanical properties (Yang et al., 2006).
Synthesis of Novel Compounds and Conducting Composites
The compound has been used as a precursor for synthesizing novel compounds with specific applications. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has implications in the development of new materials with potential biological activities (Sanjeevarayappa et al., 2015). Additionally, its derivatives have been used in creating electrically conductive composites of polypyrrole, which have applications in electronics and materials science (Selampinar et al., 1997).
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(3-chloro-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFVRDUSXPJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

